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Compound of Interest

Compound Name: 2-(Pyridin-2-YL)benzoic acid

Cat. No.: B1668698 Get Quote

Abstract: 2-(Pyridin-2-yl)benzoic acid is a bifunctional organic molecule that has garnered

significant interest within the scientific community. Its structure, which rigidly links a pyridine

ring and a benzoic acid moiety at the ortho position, makes it a highly versatile building block in

medicinal chemistry, coordination chemistry, and materials science.[1] The presence of a

nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group allows this

compound to function as an effective chelating agent for metal ions, facilitating the synthesis of

metal-organic frameworks (MOFs) and other coordination complexes.[1] This guide provides a

detailed examination of the molecular structure of 2-(pyridin-2-yl)benzoic acid, elucidated

through spectroscopic and crystallographic principles. Furthermore, it outlines a robust

synthetic workflow for its preparation and discusses the structural implications for its primary

applications.

Molecular Structure Elucidation
The definitive structure of 2-(pyridin-2-yl)benzoic acid (C₁₂H₉NO₂) is established through a

combination of spectroscopic techniques and analysis of its solid-state conformation. Each

method provides complementary information, leading to a comprehensive understanding of its

atomic connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Analysis
Spectroscopy is the primary method for confirming the identity and purity of a synthesized

molecule. For 2-(pyridin-2-yl)benzoic acid, NMR, IR, and mass spectrometry each provide

unique and characteristic fingerprints.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1668698?utm_src=pdf-interest
https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/product/b1668698
https://www.benchchem.com/product/b1668698
https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. While specific spectral data for the free acid is not widely published, the

data for its ethyl ester, ethyl 2-(pyridin-2-yl)benzoate, provides an excellent proxy for predicting

the chemical shifts and coupling patterns. The primary difference for the free acid would be the

presence of a broad carboxylic acid proton signal and the absence of the ethyl group signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show eight distinct signals in

the aromatic region (typically δ 7.0-8.8 ppm) and one broad signal for the carboxylic acid

proton. The ortho-substitution pattern leads to complex splitting, but the approximate chemical

shifts can be predicted based on the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 12 unique signals, as all carbon

atoms are in chemically distinct environments. The carbonyl carbon of the carboxylic acid is the

most deshielded, appearing far downfield.

Table 1: Predicted NMR Chemical Shifts for 2-(Pyridin-2-yl)benzoic Acid (based on its ethyl

ester)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)
Rationale

Pyridine C2' - ~156.0

Carbon attached to

nitrogen and linked to

the phenyl ring.

Pyridine C3' ~7.6-7.8 (d) ~127.5
Aromatic CH adjacent

to the point of linkage.

Pyridine C4' ~7.6-7.8 (t) ~137.0 Aromatic CH.

Pyridine C5' ~7.1-7.3 (t) ~122.5 Aromatic CH.

Pyridine C6' ~8.6-8.8 (d) ~149.5

Aromatic CH adjacent

to nitrogen, highly

deshielded.

Phenyl C1 - ~143.0

Quaternary carbon

attached to the

pyridine ring.

Phenyl C2 - ~131.0

Quaternary carbon

attached to the

carboxyl group.

Phenyl C3 ~7.4-7.6 (d) ~130.0

Aromatic CH ortho to

the pyridine

substituent.

Phenyl C4 ~7.4-7.6 (t) ~129.0

Aromatic CH meta to

the pyridine

substituent.

Phenyl C5 ~7.4-7.6 (t) ~128.0

Aromatic CH para to

the pyridine

substituent.

Phenyl C6 ~8.0-8.2 (d) ~131.5

Aromatic CH ortho to

the carboxyl group,

deshielded.
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Carboxyl C=O - ~166.5
Carbonyl carbon of

the carboxylic acid.

Carboxyl OH ~10-13 (br s) -
Acidic proton, often

broad and variable.

Note: Predicted shifts are approximate. Actual values depend on solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of 2-
(pyridin-2-yl)benzoic acid is dominated by features of the carboxylic acid and the aromatic

rings.[2]

Table 2: Characteristic IR Absorption Bands[2]
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Wavenumber (cm⁻¹) Vibration Type Functional Group Significance

3300-2500 (broad) O-H stretch Carboxylic Acid

The very broad nature

of this peak is a

hallmark of the strong

hydrogen bonding

present in carboxylic

acid dimers.

3100-3000 C-H stretch Aromatic

Indicates the

presence of sp² C-H

bonds in the pyridine

and phenyl rings.

1700-1680 (strong) C=O stretch Carboxylic Acid

A strong, sharp

absorption confirming

the carbonyl group.

~1600, ~1450 C=C / C=N stretch Aromatic Rings

Multiple bands

characteristic of

aromatic ring systems.

1320-1210 C-O stretch Carboxylic Acid

Associated with the

carbon-oxygen single

bond of the carboxyl

group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(pyridin-2-yl)benzoic acid (MW = 199.21 g/mol ), electrospray ionization

(ESI) would typically show a strong protonated molecular ion [M+H]⁺ at m/z 200. Electron

Ionization (EI) would show the molecular ion [M]⁺ at m/z 199.[3]

The fragmentation pattern is predicted to be similar to that of benzoic acid.[4]

[M]⁺ at m/z 199: The parent molecular ion.

[M-OH]⁺ at m/z 182: Loss of the hydroxyl radical from the carboxylic acid group is a common

initial fragmentation step.
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[M-COOH]⁺ at m/z 154: Loss of the entire carboxyl group as a radical, yielding the 2-

phenylpyridine cation. This is expected to be a very stable and thus abundant fragment.

X-ray Crystallography and Solid-State Conformation
While a specific public crystal structure for 2-(pyridin-2-yl)benzoic acid is not readily

available, analysis of closely related structures, such as co-crystals of pyridine and benzoic

acid derivatives, reveals key expected features.[5]

Non-Planarity: Steric hindrance between the hydrogen atoms on C6 of the phenyl ring and

C3' of the pyridine ring prevents the two aromatic rings from being coplanar. A significant

dihedral angle is expected between the mean planes of the two rings.

Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers

through strong intermolecular O-H···O hydrogen bonds between their carboxyl groups. This

is the dominant interaction that dictates the crystal packing.

Intramolecular Interactions: Depending on the conformation, a weak intramolecular hydrogen

bond might exist between the carboxylic acid proton and the pyridine nitrogen, though

intermolecular dimerization is generally more favorable.

Synthesis and Characterization Workflow
The most robust and common method for synthesizing 2-arylpyridines is the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method offers high yields,

excellent functional group tolerance, and uses organoboron reagents that are more stable and

less toxic than many alternatives like organostannanes (used in Stille coupling).[7]

Synthetic Strategy: Suzuki-Miyaura Coupling
The strategy involves coupling a halide (e.g., 2-bromobenzoic acid) with a boronic acid or ester

(e.g., pyridine-2-boronic acid) in the presence of a palladium catalyst and a base.
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Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Synthesis of 2-(Pyridin-2-
yl)benzoic Acid
This protocol is a representative procedure based on established methods for similar

substrates.[2][6][8]
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Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq.),

pyridine-2-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times to remove all oxygen.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

v/v), via syringe.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). The reaction is typically complete within 12-24 hours.

Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl

acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the

product is protonated and less water-soluble.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude

product.

Purification: Purify the crude solid by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure

product.

Characterization
The identity and purity of the synthesized 2-(pyridin-2-yl)benzoic acid must be confirmed

using the spectroscopic methods detailed in Section 1.1. The acquired NMR, IR, and MS

spectra should match the expected data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1668698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications and Structural Relevance
The unique molecular structure of 2-(pyridin-2-yl)benzoic acid is directly responsible for its

utility in various scientific fields.

Role as a Bidentate Ligand
The ortho-positioning of the pyridine nitrogen and the carboxylate group creates an ideal

geometry for chelation to a metal center. Upon deprotonation of the carboxylic acid, the

molecule can act as a bidentate, monoanionic ligand, forming stable five-membered rings with

metal ions. This property is fundamental to its use in constructing highly ordered MOFs and

coordination polymers.

Caption: Chelation of a metal ion.

Scaffold for Rational Drug Design
In drug development, the 2-phenylpyridine core is considered a "privileged scaffold" as it

appears in numerous biologically active compounds. The rigid structure of 2-(pyridin-2-
yl)benzoic acid provides a well-defined three-dimensional orientation for presenting functional

groups to biological targets. The carboxylic acid can act as a hydrogen bond donor/acceptor or

be converted into esters or amides to modulate properties like solubility and cell permeability,

making it a valuable starting point for creating libraries of potential drug candidates.[1]

Conclusion
The molecular structure of 2-(pyridin-2-yl)benzoic acid is characterized by a non-planar biaryl

core featuring a chelating motif composed of a pyridine nitrogen and a carboxylic acid. This

structure is definitively confirmed through a suite of spectroscopic techniques, including NMR,

IR, and mass spectrometry. Its synthesis is reliably achieved via palladium-catalyzed cross-

coupling reactions. The inherent structural rigidity and bifunctionality of this molecule establish

it as a cornerstone building block for advanced applications in coordination chemistry and the

rational design of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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